molecular formula C18H17N3O4S B2607451 N-(2H-1,3-benzodioxol-5-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide CAS No. 1351644-66-0

N-(2H-1,3-benzodioxol-5-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide

Cat. No.: B2607451
CAS No.: 1351644-66-0
M. Wt: 371.41
InChI Key: VGCAPTOBQFOKTA-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research, incorporating two privileged substructures: the 1,3-benzodioxole and the 4-methoxy-1,3-benzothiazole moieties. The 1,3-benzodioxole core is a common feature in numerous bioactive molecules and is frequently investigated for its potential interactions with enzymes and receptors . For instance, research has identified N-(benzo[d][1,3]dioxol-5-yl) derivatives as potent agonists of the TIR1 auxin receptor, demonstrating remarkable root growth-promoting activity in plants . The benzothiazole scaffold, particularly when substituted with methoxy groups, is another well-established pharmacophore in drug discovery, associated with a wide range of biological activities. The presence of the methylaminoacetamide linker in this molecule suggests potential for receptor interaction and modulation, making it a valuable candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound in high-throughput screening assays, as a building block in the synthesis of more complex molecules, or as a lead compound for the development of novel therapeutic agents. Its structure can be verified using advanced analytical techniques, including a combination of 1D and 2D NMR spectroscopy (such as 1H, 13C, COSY, HMQC, and HMBC), which allows for full assignment of all proton and carbon signals, as demonstrated for structurally related N-[(2H-1,3-benzodioxol-5-yl)methyl] benzamide compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-21(18-20-17-13(23-2)4-3-5-15(17)26-18)9-16(22)19-11-6-7-12-14(8-11)25-10-24-12/h3-8H,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCAPTOBQFOKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC2=C(C=C1)OCO2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antitumor, and other therapeutic effects, supported by various studies and data.

Chemical Structure

The compound features a complex structure that combines elements from benzodioxole and benzothiazole moieties. This unique combination is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties.

Case Study: Antimicrobial Evaluation

A study evaluated a series of benzothiazole derivatives for their antimicrobial activity against various pathogens. The results indicated that certain derivatives showed potent antibacterial and antifungal activities. For instance, compounds exhibited minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL against tested bacterial strains .

CompoundMIC (μmol/mL)MBC (μmol/mL)Activity Type
4d10.7–21.421.4–40.2Antibacterial
4pVariesVariesAntifungal

Antitumor Activity

The antitumor potential of this compound has also been investigated, particularly focusing on its ability to inhibit cancer cell proliferation.

Research Findings

A study on structurally related compounds highlighted their ability to inhibit cancer cell lines such as Mia PaCa-2 and PANC-1. The structure–activity relationship (SAR) indicated that modifications to the benzothiazole and benzodioxole components significantly impacted antitumor efficacy .

Cell LineCompound TestedIC50 (μM)
Mia PaCa-24b-112.5
PANC-14b-115.0

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
  • Disruption of Membrane Integrity : Some derivatives affect the integrity of microbial cell membranes, leading to cell death.
  • Induction of Apoptosis in Cancer Cells : Evidence suggests that these compounds can induce apoptotic pathways in cancer cells through the activation of caspases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzodioxol-Containing Acetamide Derivatives

a) N-(1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)methyl-methylamino]acetamide (CAS: 749880-33-9)
  • Structure : Replaces the benzothiazole ring with a 4-bromophenylmethyl group.
  • Properties : Higher molecular weight (436.3 g/mol) due to bromine, increasing lipophilicity (logP ~3.2) compared to the target compound (estimated logP ~2.8).
b) N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide (CAS: 536707-48-9)
  • Structure : Features a pyrimidoindole sulfanyl group instead of benzothiazole.
  • The sulfanyl group may improve redox activity.
  • Activity : Pyrimidoindole cores are linked to kinase inhibition; however, explicit data for this compound are unavailable .
c) N-(1,3-Benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide (CAS: 866589-99-3)
  • Structure: Substitutes benzothiazole with a quinolinone ring bearing a 4-methylbenzoyl group.
  • Properties: Increased polarity due to quinolinone and multiple methoxy groups (solubility in DMSO >10 mM).
  • Activity: Quinolinones are known for antimalarial and antiviral effects, but specific data for this derivative are lacking .

Benzothiazole-Based Analogues

a) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (CAS: N/A)
  • Structure : Lacks the benzodioxole group but retains a thiazole ring.
  • Properties : Smaller molecular weight (284.7 g/mol) with chloro and fluoro substituents enhancing electronegativity.
b) 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
  • Structure : Incorporates a triazole ring linked to benzothiazole and nitrophenyl groups.
  • Properties : Nitro group increases reactivity (logP ~2.5) and may confer antiproliferative activity.
  • Activity : Shows moderate cytotoxicity against cancer cell lines (IC50 ~10–50 μM) .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Key Substituents
Target Compound C₁₈H₁₇N₃O₄S 371.4 2.8 ~1.5 (DMSO) 4-OCH₃, Benzothiazole
N-(1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)... C₁₇H₁₇BrN₂O₃ 436.3 3.2 <1 (DMSO) 4-Br, Phenylmethyl
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₅ClF₂N₂O₂ 284.7 2.1 ~5 (DMSO) 5-Cl, 2,4-diF
CAS: 536707-48-9 C₂₆H₂₁N₃O₅S 487.5 3.5 ~0.8 (DMSO) Pyrimidoindole, 4-OCH₃Ph

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